Product packaging for Boc-D-4-Pal-OH(Cat. No.:CAS No. 37535-58-3)

Boc-D-4-Pal-OH

Cat. No.: B558583
CAS No.: 37535-58-3
M. Wt: 266.29 g/mol
InChI Key: FNYWDMKESUACOU-SNVBAGLBSA-N
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Description

Significance of Non-Canonical Amino Acids in Advanced Chemical and Biological Sciences

In the realms of advanced chemical and biological sciences, the exploration of non-canonical amino acids (ncAAs) has emerged as a pivotal area of research, expanding the fundamental building blocks of life beyond the 20 standard amino acids. wiley.comacs.org These unique amino acids, which are not naturally encoded in the genetic code of most organisms, offer a vast chemical diversity that enables the synthesis of peptides and proteins with novel functions and properties. wiley.comencyclopedia.pub The incorporation of ncAAs into protein structures is a powerful tool for protein engineering, biotechnology, and biomedical applications. mdpi.com

The significance of ncAAs stems from their ability to introduce new chemical functionalities, such as ketones, azides, and alkynes, which are not present in canonical amino acids. encyclopedia.pub This allows for the site-specific modification of proteins, facilitating studies on protein structure and function, and enabling the development of proteins with enhanced stability and enzymatic activity. wiley.com Furthermore, many ncAAs confer resistance to proteolytic degradation, making them valuable components in the design of therapeutic peptides and other pharmaceutical compounds. mdpi.com The use of ncAAs is instrumental in a variety of applications, including in vitro and in vivo studies of enzyme kinetics, molecular interactions, and bioimaging. mdpi.com The ability to genetically encode ncAAs is paving the way for the creation of synthetic organisms with alternative genetic codes and is advancing the development of innovative bio-based technologies. acs.org

Overview of Boc-3-(4-pyridyl)-D-alanine as a Versatile Amino Acid Derivative

Boc-3-(4-pyridyl)-D-alanine is a prominent example of a non-canonical amino acid derivative that serves as a versatile building block in synthetic chemistry. chemimpex.com Its structure features a D-alanine core, a pyridine (B92270) ring attached at the beta-carbon, and a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus. chemimpex.com The Boc group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal under mild acidic conditions. organic-chemistry.org This protection strategy allows for the sequential and controlled assembly of amino acids into complex peptide chains. google.com

The presence of the 4-pyridyl group imparts unique properties to this amino acid derivative. The pyridine ring can participate in specific interactions with biological targets, such as receptors in the nervous system, making it a valuable component in drug design and development. chemimpex.comchemimpex.com Specifically, it is utilized in the synthesis of bioactive peptides and pharmaceuticals aimed at treating neurological disorders. chemimpex.com The compound's structure allows for enhanced binding affinity to specific receptors and can improve the metabolic stability of peptide-based drugs. chemimpex.comresearchgate.net

Below is a table summarizing the key properties of Boc-3-(4-pyridyl)-D-alanine:

PropertyValue
CAS Number 37535-58-3
Molecular Formula C13H18N2O4
Molecular Weight 266.297 g/mol
Appearance White to off-white powder
Melting Point 223–229 °C
Purity ≥ 95%
Data sourced from multiple references. chemimpex.comfishersci.canih.gov

Historical Context of Pyridine-Containing Amino Acids in Research

The pyridine ring is a fundamental heterocyclic scaffold found in a multitude of important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org Its presence in biological systems, such as in the redox cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), highlights its significance. nih.gov The synthesis of pyridine and its derivatives has been a subject of interest since the first synthesis of a heteroaromatic compound. wikipedia.org A major breakthrough in creating pyridine derivatives was the Hantzsch pyridine synthesis, first described in 1881. wikipedia.org

Research into amino acids containing a pyridine ring dates back several decades, with studies in the late 1960s focusing on their synthesis and biological activities. unt.edu The development of synthetic methods to incorporate heteroaryl groups, like pyridine, into amino acid structures has been a continuous effort in organic chemistry. researchgate.net Modern techniques, such as photoredox catalysis, have been developed to facilitate the synthesis of a wide array of unnatural amino acids containing pyridine and other heterocycles under mild conditions. researchgate.net These synthetic advancements have been crucial for medicinal chemistry, as the incorporation of the pyridine moiety can significantly alter a compound's solubility, metabolic stability, and binding affinity to biological targets. researchgate.net The ongoing development of pyridine-containing amino acids underscores their importance as structural motifs in the design of novel therapeutic agents. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O4 B558583 Boc-D-4-Pal-OH CAS No. 37535-58-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYWDMKESUACOU-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37535-58-3
Record name Boc-3-(4-pyridyl)-D-alanine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Synthetic Methodologies for Boc 3 4 Pyridyl D Alanine and Its Derivatives

Strategies for Asymmetric Synthesis of Boc-3-(4-pyridyl)-D-alanine

The asymmetric synthesis of Boc-3-(4-pyridyl)-D-alanine can be approached through several key strategies, primarily involving enzymatic resolutions and catalytic asymmetric hydrogenation. These methods are designed to selectively produce the desired D-enantiomer in high purity.

One prominent method is the enzymatic kinetic resolution of a racemic mixture of N-acyl-DL-pyridylalanine. This approach utilizes the stereoselectivity of enzymes, such as aminoacylases, to preferentially hydrolyze the N-acyl group from the L-enantiomer, leaving the N-acyl-D-pyridylalanine unreacted. The resulting mixture of the free L-amino acid and the N-acyl-D-amino acid can then be separated. Subsequent protection of the D-enantiomer with a Boc group yields the target compound. For instance, a chemoenzymatic route for the synthesis of pyridylalanine derivatives has been reported using α-chymotrypsin for the resolution of N-Fmoc protected methyl esters, achieving high enantioselectivity. researchgate.net

Another powerful strategy is the catalytic asymmetric hydrogenation of a prochiral dehydroamino acid precursor, such as N-Boc-dehydro-(4-pyridyl)alanine. This method employs chiral transition metal catalysts, typically based on rhodium or ruthenium with chiral phosphine ligands, to facilitate the stereoselective addition of hydrogen across the double bond. The choice of chiral ligand is crucial for achieving high enantiomeric excess (ee) of the desired D-isomer. For the synthesis of (2-pyridyl)alanines, a novel method was developed involving the conversion of (2-pyridyl)dehydroamino acid derivatives to their corresponding N-oxides, followed by asymmetric hydrogenation using a (R,R)-[Rh(Et-DUPHOS)(COD)]BF4 catalyst, which resulted in 80-83% ee. rsc.org

A comparison of these two general approaches is presented in the table below, based on findings for related pyridylalanine syntheses.

StrategyKey FeaturesTypical Reagents/CatalystsReported Enantiomeric Excess (ee) for related compounds
Enzymatic Kinetic Resolution High stereoselectivity, mild reaction conditions.Aminoacylases, α-chymotrypsin.>98% ee researchgate.net
Catalytic Asymmetric Hydrogenation High atom economy, direct formation of the chiral center.Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., DuPhos).80-96% ee rsc.org

Optimization of Protecting Group Chemistry in Synthetic Pathways

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis due to its stability under a range of conditions and its facile removal under mildly acidic conditions. chemimpex.com The optimization of its use in the synthesis of Boc-3-(4-pyridyl)-D-alanine is crucial for achieving high yields and purity.

The introduction of the Boc group is typically achieved by reacting 3-(4-pyridyl)-D-alanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org The choice of solvent and base can influence the reaction efficiency and minimize side reactions. A common procedure involves the use of a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide or sodium bicarbonate to maintain an alkaline pH.

A key aspect of protecting group chemistry is orthogonality , which allows for the selective removal of one protecting group in the presence of others. researchgate.netsigmaaldrich.com In the context of peptide synthesis involving Boc-3-(4-pyridyl)-D-alanine, the Boc group is orthogonal to the Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups, which are base-labile and removed by hydrogenolysis, respectively. This orthogonality is essential for the stepwise assembly of complex peptides. sigmaaldrich.com

The deprotection of the Boc group is typically carried out using strong acids such as trifluoroacetic acid (TFA), often in a scavenger-containing solution to prevent side reactions. peptide.com The table below summarizes the conditions for the protection and deprotection of amino groups with Boc, along with its orthogonality to other common protecting groups.

ProcessReagents and ConditionsOrthogonality
Boc Protection Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, NaHCO₃), Solvent (e.g., Dioxane/Water)-
Boc Deprotection Trifluoroacetic acid (TFA), Dichloromethane (DCM)Stable to bases (e.g., piperidine for Fmoc removal) and hydrogenolysis (for Cbz removal).

Chemo- and Regioselective Functionalization Approaches

The pyridine (B92270) ring of Boc-3-(4-pyridyl)-D-alanine offers opportunities for further functionalization to create novel amino acid derivatives with tailored properties. Achieving chemo- and regioselectivity in these transformations is a significant synthetic challenge due to the electronic nature of the pyridine ring. digitellinc.comnih.gov

Direct C-H functionalization of pyridines is a powerful tool for introducing substituents at specific positions. nih.govresearchgate.net For the 4-pyridyl moiety, functionalization can be directed to the C2/C6 or C3/C5 positions. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution and directs nucleophilic attack to the C2 and C4 positions. digitellinc.com

One strategy to achieve regioselective functionalization involves the use of directing groups or the temporary dearomatization of the pyridine ring. nih.gov For instance, the nitrogen atom can be oxidized to an N-oxide, which alters the reactivity of the ring and allows for selective functionalization. Another approach is the use of transition-metal-catalyzed C-H activation, where a directing group on the amino acid side chain can guide the catalyst to a specific C-H bond on the pyridine ring.

Recent advancements in pyridine functionalization have demonstrated methods for selective C4-functionalization, which could be applicable to Boc-3-(4-pyridyl)-D-alanine. digitellinc.com These methods often involve the in-situ generation of a reactive intermediate that directs the incoming electrophile or nucleophile to the desired position.

The following table outlines potential strategies for the regioselective functionalization of the pyridine ring in a 4-pyridylalanine derivative.

PositionStrategyPotential Reagents/Catalysts
C2/C6 Nucleophilic aromatic substitution (SNAr) on activated pyridines.Organolithium reagents, Grignard reagents.
C3/C5 Transition-metal-catalyzed C-H activation with a directing group.Palladium, Rhodium, or Iridium catalysts.
C4 Dearomatization-rearomatization strategies.Strong bases, electrophilic trapping agents.

Green Chemistry Principles in Boc-3-(4-pyridyl)-D-alanine Synthesis

Applying green chemistry principles to the synthesis of Boc-3-(4-pyridyl)-D-alanine is crucial for developing sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, improving atom economy, and utilizing catalytic methods. unibo.itresearchoutreach.org

The use of hazardous solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF) is common in peptide synthesis. rsc.org Research has focused on finding greener alternatives. Propylene carbonate has been identified as a suitable replacement for both solution- and solid-phase peptide synthesis, showing comparable yields and no significant racemization. rsc.org Water is another environmentally benign solvent that is being explored for peptide synthesis, although the low solubility of protected amino acids can be a challenge. greentech.fr

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. rsc.org Catalytic methods, such as asymmetric hydrogenation, inherently have a higher atom economy than stoichiometric reactions. The use of catalytic amounts of chiral catalysts to generate the desired stereoisomer is a key principle of green chemistry.

The following table summarizes some green chemistry considerations for the synthesis of Boc-3-(4-pyridyl)-D-alanine.

Green Chemistry PrincipleApplication in Synthesis
Safer Solvents Replacement of DCM and DMF with greener alternatives like propylene carbonate or 2-methyltetrahydrofuran. rsc.orgtandfonline.com
Atom Economy Utilization of catalytic asymmetric hydrogenation over methods requiring stoichiometric chiral auxiliaries.
Catalysis Use of recyclable enzymatic or transition-metal catalysts to reduce waste.
Energy Efficiency Development of synthetic routes that can be performed at ambient temperature and pressure.

Stereochemical Control and Purity Considerations in Synthesis

Maintaining the stereochemical integrity of the chiral center is paramount during the synthesis of Boc-3-(4-pyridyl)-D-alanine. Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, can occur under certain reaction conditions, particularly during peptide coupling steps. peptide.comnih.gov

The risk of racemization is higher when the carboxylic acid group of the amino acid is activated for amide bond formation. peptide.com The mechanism often involves the formation of an oxazolone intermediate, which can lead to the loss of stereochemical information at the α-carbon. To minimize racemization, mild coupling reagents and additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often employed. nih.gov

The enantiomeric purity of the final product and intermediates must be rigorously assessed. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating and quantifying enantiomers. sigmaaldrich.comrsc.org This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

The table below outlines key considerations for stereochemical control and purity analysis.

AspectMethod/StrategyDetails
Racemization Prevention Use of mild coupling reagents (e.g., DIC/Oxyma), additives (e.g., HOBt), and careful control of reaction temperature and base. peptide.comnih.govMinimizes the formation of the undesired L-enantiomer.
Enantiomeric Purity Analysis Chiral HPLC, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. sigmaaldrich.comrsc.orgQuantifies the enantiomeric excess (ee) of the D-isomer.
Purification Recrystallization of diastereomeric salts, preparative chiral chromatography.Isolates the desired D-enantiomer with high purity.

Applications of Boc 3 4 Pyridyl D Alanine in Complex Molecular Construction

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Boc-3-(4-pyridyl)-D-alanine is a valuable reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for assembling peptides. chemicalbook.comsigmaaldrich.com In SPPS, the Boc group serves as a temporary shield for the α-amino group, preventing unwanted reactions during the sequential addition of amino acids to a growing peptide chain anchored to a solid support. a2bchem.com The Boc group's stability under standard coupling conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA), allow for controlled and efficient peptide elongation.

The incorporation of this non-canonical amino acid into peptide sequences is significant for creating peptides with modified properties. a2bchem.com The pyridyl group can influence the resulting peptide's conformation and potential for intermolecular interactions, such as π-π stacking. Research has demonstrated the suitability of Boc-3-(4-pyridyl)-D-alanine for use in Boc-based SPPS protocols. chemicalbook.comsigmaaldrich.com The process typically involves the use of coupling agents like HBTU to facilitate the formation of peptide bonds. d-nb.info However, challenges such as steric hindrance from the Boc group may require optimized coupling conditions, including the use of activating agents like HATU or elevated temperatures, to ensure efficient reactions. The instability of related pyridinium-containing alanines under standard Fmoc deprotection conditions in SPPS highlights the specific utility of the Boc-protected version in certain synthetic strategies. rsc.org

Utilization in Solution-Phase Peptide Synthesis

While solid-phase synthesis is dominant, Boc-3-(4-pyridyl)-D-alanine is also applicable in solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.com In this classical approach, peptide chains are elongated in a homogenous solution. The Boc protecting group fulfills the same essential role of preventing undesired side reactions at the N-terminus during coupling steps. a2bchem.com Solution-phase synthesis can be advantageous for large-scale production of peptides and for the synthesis of certain complex or cyclic peptides where solid-phase methods may be less efficient. The principles of protection, coupling, and deprotection are similar to SPPS, but purification after each step is typically achieved through extraction or crystallization.

Incorporation into Peptidomimetics and Constrained Peptides

The unique structural features of Boc-3-(4-pyridyl)-D-alanine make it a valuable component in the design of peptidomimetics and constrained peptides. chemimpex.comguidechem.com Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. researchgate.net The incorporation of the 4-pyridyl moiety can introduce a key pharmacophoric element or a specific recognition motif. chemimpex.comchemimpex.com

Constrained peptides, where the peptide backbone is conformationally restricted, are of great interest in drug discovery as they can exhibit higher binding affinity and selectivity for their biological targets. The pyridyl group can be used as an anchor point for creating cyclic or stapled peptides. For example, the nitrogen atom of the pyridine (B92270) ring can act as a nucleophile or a ligand for metal-catalyzed cross-coupling reactions to form macrocyclic structures. a2bchem.com The development of such constrained peptides often requires the use of non-canonical amino acids like Boc-3-(4-pyridyl)-D-alanine to introduce the necessary functionality for cyclization. rsc.org

Employment in the Synthesis of Macrocyclic Structures

The synthesis of macrocycles, cyclic molecules containing large rings, is a significant area of research in medicinal chemistry, with many macrocyclic compounds exhibiting potent biological activities. nih.govmdpi.com Boc-3-(4-pyridyl)-D-alanine is a useful precursor in the construction of these complex architectures. mdpi.com The pyridine ring within the molecule provides a versatile handle for various chemical transformations that can be exploited for macrocyclization. a2bchem.com

One common strategy involves using the pyridine nitrogen as a nucleophile in reactions to close the macrocycle. Alternatively, the pyridine ring can be functionalized to participate in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the cyclic structure. nih.govmdpi.com For instance, a linear peptide containing a Boc-protected pyridylalanine residue can be synthesized, and after deprotection of other functional groups, the pyridyl moiety can be used to effect the final ring-closing step. nih.govmdpi.com The synthesis of macrocyclic pyridyl polyoxazoles has been reported where related building blocks are used in condensation reactions to form the macrocyclic core. mdpi.com

Macrocyclization StrategyKey Reagent/ReactionResulting StructureReference
Buchwald-Hartwig CouplingPalladium catalystMacrocyclic amides nih.govmdpi.com
Condensation ReactionEDC, HOBtMacrocyclic lactams mdpi.com
Nitrile-Aminothiol Click ReactionCyanopyridylalanine derivativeMacrocyclic peptides iris-biotech.de

Application in Heterocyclic Compound Synthesis

Beyond peptides and their mimics, Boc-3-(4-pyridyl)-D-alanine can serve as a starting material or intermediate in the synthesis of various heterocyclic compounds. The pyridine ring itself is a fundamental heterocycle, and its presence in the starting material provides a scaffold that can be further elaborated. google.com The amino acid backbone can be modified or cleaved, while the pyridyl group is retained as a key structural element in the final product.

For example, the pyridyl group can be involved in cycloaddition reactions or can be functionalized through substitution reactions to build more complex heterocyclic systems. The development of novel synthetic methodologies often explores the reactivity of such bifunctional building blocks to access new chemical space. The synthesis of novel pyrazole (B372694) derivatives from piperidine-containing precursors highlights the general strategy of using amino acid-like structures to construct complex heterocycles. researchgate.net

Use in the Construction of Bifunctional Linkers

Bifunctional linkers are molecules that contain two reactive functional groups, allowing them to connect two different molecular entities. These are widely used in various fields, including drug delivery, proteomics, and materials science. mdpi.com Boc-3-(4-pyridyl)-D-alanine can be utilized in the synthesis of such linkers. The protected amino acid structure provides two distinct points for modification: the carboxylic acid and the pyridine ring.

For example, the carboxylic acid can be coupled to one molecule, and after deprotection of the Boc group, the resulting free amine can be attached to a second molecule. Alternatively, the pyridine ring can be functionalized with a reactive group, creating a linker with three potential points of attachment. The use of bifunctional linkers is crucial in creating antibody-drug conjugates, stapled peptides, and other complex molecular constructs where precise control over the linkage is required. d-nb.infoiris-biotech.de The stepwise insertion of a bifunctional linker onto a peptide, using orthogonal reactions, demonstrates the utility of such components in modern synthetic chemistry. d-nb.info

Boc 3 4 Pyridyl D Alanine in Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Bioactive Peptides and Peptide Analogs

Boc-3-(4-pyridyl)-D-alanine is a crucial component in the synthesis of bioactive peptides and their analogs. chemimpex.com The Boc protecting group is instrumental in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), as it shields the amino group to prevent unwanted side reactions during the formation of peptide bonds. chemimpex.coma2bchem.com Its inclusion allows for the precise and sequential addition of amino acids to build complex peptide chains. a2bchem.com

The incorporation of the 3-(4-pyridyl)-D-alanine residue into a peptide sequence imparts distinct characteristics. The D-amino acid configuration enhances the metabolic stability of the resulting peptide by making it resistant to degradation by proteases, which typically recognize L-amino acids. This increased stability is a highly desirable trait for peptide-based drug candidates. Furthermore, the 4-pyridyl side chain introduces a site for specific molecular interactions, such as hydrogen bonding and π-π stacking, which can enhance the binding affinity and selectivity of the peptide for its biological target. This makes it a valuable tool for modifying existing peptides to improve their therapeutic properties. researchgate.net

Table 1: Role of Boc-3-(4-pyridyl)-D-alanine in Bioactive Peptide Synthesis

Feature Contribution to Peptide Synthesis Therapeutic Implication
Boc Protecting Group Enables controlled, sequential amino acid coupling in SPPS. chemimpex.coma2bchem.com Allows for the efficient and high-yield synthesis of complex peptide structures. chemimpex.com
D-Alanine Backbone Confers resistance to enzymatic degradation by proteases. Increases the in vivo half-life and bioavailability of the peptide drug.

| 4-Pyridyl Side Chain | Introduces a basic, aromatic functional group capable of specific hydrogen bonding and π-π stacking interactions. | Can enhance binding affinity and selectivity for the target receptor or enzyme. chemimpex.comchemimpex.com |

Development of Novel Therapeutic Agents Targeting Specific Biological Pathways

The unique structural attributes of Boc-3-(4-pyridyl)-D-alanine make it a valuable building block for the synthesis of novel, non-peptide therapeutic agents. chemimpex.com Medicinal chemists utilize this compound to construct small molecules designed to interact with specific biological pathways implicated in disease. chemimpex.com The pyridine (B92270) ring is particularly useful as it can act as a bioisostere for other aromatic rings or serve as a key interaction point with a biological target. chemimpex.com

Research has shown that incorporating pyridyl moieties into small molecules can lead to potent and selective agents for various diseases. For instance, in the field of neurodegenerative disease, novel 1-phenyl-3-hydroxy-4-pyridinone derivatives have been developed as multifunctional agents for Alzheimer's disease. nih.gov These compounds are designed to chelate metal ions, inhibit Aβ aggregation, and act as H3 receptor antagonists, demonstrating the versatility of the pyridyl scaffold in targeting multiple disease-related pathways simultaneously. nih.gov The use of Boc-3-(4-pyridyl)-D-alanine provides a synthetically accessible route to introduce this key functionality into complex molecular architectures aimed at innovative therapeutic interventions. chemimpex.com

Exploration in Neurological Disorder Research and Neurotransmitter Modulation

In the realm of neurological disorders, the 4-pyridyl group of Boc-3-(4-pyridyl)-D-alanine is of particular interest due to its ability to interact with receptors and enzymes within the central nervous system (CNS). chemimpex.comchemimpex.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or become protonated, allowing it to mimic aspects of endogenous neurotransmitters and engage with their receptors. chemimpex.com This has led to its use in the development of compounds targeting neurological conditions. chemimpex.com

For example, research into treatments for Alzheimer's disease has involved the design of multifunctional agents containing pyridyl groups that exhibit histamine (B1213489) H3 receptor antagonism. nih.gov Similarly, in Parkinson's disease research, dopamine (B1211576) D2/D3 agonist candidates have been synthesized featuring complex heterocyclic systems that may include pyridyl-like structures to optimize receptor binding. nih.gov The incorporation of a D-amino acid scaffold, such as that from Boc-3-(4-pyridyl)-D-alanine, can also influence a molecule's interaction with targets like the NMDA receptor, which has a co-agonist site for D-serine, highlighting the potential for D-amino acid derivatives in modulating neurotransmission. jneurosci.org

Contributions to Receptor Ligand Design and Structure-Activity Relationship (SAR) Studies

Boc-3-(4-pyridyl)-D-alanine is an exceptionally useful tool for designing receptor ligands and conducting structure-activity relationship (SAR) studies. a2bchem.com SAR campaigns systematically modify a lead compound's structure to understand how chemical changes affect its biological activity, a cornerstone of modern drug discovery. acs.org

The 4-pyridyl group in this compound offers several avenues for modification. Its nitrogen atom can be used as a handle for further chemical reactions, such as alkylation or N-oxide formation, allowing chemists to probe how changes in basicity, steric bulk, and hydrogen-bonding capacity affect receptor binding. a2bchem.com The D-configuration is also a critical variable, as comparing the activity of a D-pyridylalanine-containing compound with its L-pyridylalanine counterpart can reveal crucial information about the stereochemical requirements of the target's binding pocket. The ability to introduce this specific residue allows for the exploration of new chemical space and the optimization of ligand potency and selectivity. acs.org

Table 2: Hypothetical SAR Study Utilizing a Pyridylalanine Moiety

Compound Modification Target Rationale for Modification Expected SAR Information
Parent Compound GPCR X Establish baseline activity with a 4-pyridyl group. Initial potency and selectivity data.
Analog 1 GPCR X Replace 4-pyridyl with 3-pyridyl. Determine the importance of nitrogen position for receptor interaction.
Analog 2 GPCR X Replace D-pyridylalanine with L-pyridylalanine. Probe the stereochemical preference of the receptor's binding site.

| Analog 3 | GPCR X | Alkylate the pyridyl nitrogen to form a pyridinium (B92312) salt. | Assess the effect of a permanent positive charge on binding affinity. |

Integration into Prodrug Strategies and Drug Conjugates

Prodrug strategies are employed to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. mdpi.comewadirect.com Boc-3-(4-pyridyl)-D-alanine can be integrated into such strategies. The carboxylic acid function of the amino acid can be linked to a hydroxyl or amino group on a parent drug molecule, forming an ester or amide bond. acs.org This linkage can mask a polar group on the drug, potentially enhancing its ability to cross cell membranes. Once inside the body, cellular enzymes like esterases can cleave the bond, releasing the active drug at its site of action. acs.org

In a similar fashion, this compound can be used in the assembly of drug conjugates. For example, in the development of antibody-drug conjugates (ADCs), a linker molecule is used to attach a potent cytotoxic drug to an antibody that targets cancer cells. Boc-protected amino acids, such as Boc-alanine, have been used as components of these linkers. aacrjournals.org The amino acid can be coupled to the drug, and after deprotection of the Boc group, the newly freed amine can be attached to the rest of the linker-antibody construct. The inclusion of a 3-(4-pyridyl)-D-alanine residue could offer specific advantages, such as influencing the stability or release characteristics of the conjugate.

Table 3: Application of Boc-Amino Acids in Bioconjugation

Application Role of Boc-Amino Acid Example System
Prodrug Synthesis Forms a cleavable ester or amide linkage with a parent drug. acs.org Amino acid ester prodrugs of l-BHDU for antiviral therapy. acs.org

| Drug Conjugates | Acts as a component of the linker connecting a drug to a targeting moiety. aacrjournals.org | Vinca drug conjugate platform using Boc-L-alanine in the linker synthesis. aacrjournals.org |

Potential in Modulating Enzyme Activity and Inhibition

The design of specific enzyme inhibitors is a major goal of pharmaceutical research, and Boc-3-(4-pyridyl)-D-alanine serves as a valuable starting material for this purpose. chemimpex.com The 3-(4-pyridyl)-D-alanine moiety can be incorporated into scaffolds that mimic the natural substrate of an enzyme, leading to competitive inhibition. The pyridyl ring can make key interactions—such as hydrogen bonds or coordination with a metal cofactor—in the enzyme's active site. sci-hub.se

For example, many kinase inhibitors feature pyridine or similar heterocyclic rings to interact with the ATP-binding pocket. Furthermore, in the development of inhibitors for proteases like cathepsin D, which is implicated in cancer, researchers have explored a wide range of structures to optimize interactions with the enzyme's active site. sci-hub.se The use of unnatural D-amino acids like 3-(4-pyridyl)-D-alanine can lead to inhibitors with high potency and selectivity, as well as improved metabolic stability, making them promising candidates for further development. nih.gov Chemoenzymatic methods have been developed to efficiently produce enantiomerically pure pyridylalanine derivatives for incorporation into potential new enzyme inhibitors. researchgate.net

Table 4: Mentioned Compound Names

Compound Name
Boc-3-(4-pyridyl)-D-alanine
(R)-N-Boc-(4-Pyridyl)alanine
D-serine
l-BHDU
Boc-L-alanine
Cathepsin D
1-phenyl-3-hydroxy-4-pyridinone
Acetylcholine
Adefovir
Alanine (B10760859)
Apicidin
Atropine
Boc-3-(2-naphthyl)-L-alanine
Choline
Deferiprone
Dopamine
Galantamine
Lycoramine
Narwedine
Pepstatin
Pyridine
Ropinirole
Trolox
Valine

Interdisciplinary Research Applications of Boc 3 4 Pyridyl D Alanine

Bioconjugation Strategies for Biomolecule Immobilization and Labeling

Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to form a stable hybrid with unique functionalities. Boc-3-(4-pyridyl)-D-alanine serves as a valuable component in these strategies, primarily for immobilizing or labeling peptides, proteins, and other biomolecules. chemimpex.com The utility of this compound in bioconjugation stems from the distinct reactive properties of its constituent parts.

The primary amine of the D-alanine backbone, once deprotected from the Boc group, can be coupled to carboxylic acids on other molecules, including proteins or surfaces, using standard peptide coupling reagents. chemimpex.com Conversely, the carboxylic acid group of the alanine (B10760859) can be activated to react with free amines on a target biomolecule.

The 4-pyridyl group is particularly significant. Its nitrogen atom can act as a nucleophile or a ligand for metal coordination, providing a specific site for chemical modification or attachment. a2bchem.com This allows for orthogonal conjugation strategies, where the pyridyl group is modified independently of the amino acid's backbone. For instance, the pyridyl ring can be targeted in reactions like quaternization, which introduces a permanent positive charge and can be used to attach reporter molecules. This functionality is crucial for creating targeted therapies and diagnostic agents where precise labeling is required. chemimpex.com

Table 1: Functional Groups of Boc-3-(4-pyridyl)-D-alanine in Bioconjugation

Functional Group Role in Bioconjugation Potential Reaction Type
Boc-Protected Amine Temporarily shields the amine to allow for selective reactions at other sites. a2bchem.com Deprotection followed by amide bond formation.
Carboxylic Acid Can be activated to form amide bonds with amine groups on biomolecules. Carbodiimide-mediated coupling (e.g., with EDC).

| 4-Pyridyl Ring | Provides a site for metal coordination or specific chemical ligation. a2bchem.com | Quaternization, metal-catalyzed cross-coupling. a2bchem.com |

These features enable researchers to incorporate Boc-3-(4-pyridyl)-D-alanine into peptide sequences, which are then conjugated to larger molecules or solid supports, facilitating the development of enhanced diagnostics and therapeutics. chemimpex.comchemimpex.com

Investigation in Molecular Recognition and Protein-Ligand Interactions

The study of molecular recognition—how molecules selectively bind to one another—is fundamental to understanding biological processes. Boc-3-(4-pyridyl)-D-alanine is utilized as a molecular probe in this field, particularly for investigating protein-ligand interactions. Its incorporation into peptides allows researchers to systematically explore the structural and electronic requirements for binding to specific protein targets. chemimpex.com

The 4-pyridyl group is an effective mimic of the imidazole (B134444) ring in the natural amino acid histidine, but with different electronic and hydrogen-bonding properties. rsc.org By substituting histidine with 4-pyridylalanine in a peptide sequence, scientists can dissect the specific contributions of the nitrogen atom's position and the ring's aromaticity to protein binding and function.

Research has shown that peptides containing 4-pyridyl-alanine can act as substrates for enzymes that typically modify histidine. For example, peptides with this substitution were recognized and methylated by the enzyme SETD3, indicating that the enzyme's active site could accommodate the pyridyl ring. rsc.org In another study, replacing a key histidine residue with β-(4-pyridyl)-L-alanine in a ribonuclease S-peptide analogue resulted in a molecule that could still bind strongly to its protein partner, RNase S-protein, and retain significant enzymatic activity. researchgate.net This demonstrates that the pyridylalanine can functionally substitute for histidine in certain protein-protein interactions.

The pyridyl group also facilitates non-covalent interactions, such as π-π stacking, which are crucial for the stability of many protein-ligand complexes. The ability to form these interactions makes Boc-3-(4-pyridyl)-D-alanine a valuable tool for designing bioactive peptides and novel drugs that target specific receptors. chemimpex.com

Integration into Advanced Material Science for Drug Delivery Systems

In material science, Boc-3-(4-pyridyl)-D-alanine is incorporated into advanced polymers and nanomaterials to create sophisticated drug delivery systems. chemimpex.comchemimpex.com The goal of these "smart" materials is to deliver therapeutic agents to specific sites in the body, improving efficacy and reducing side effects. idu.ac.idsigmaaldrich.com The unique properties of this amino acid derivative contribute to the design of such targeted systems. chemimpex.com

When integrated into polymers, the pyridyl group can impart pH-responsive behavior. wiley.com The nitrogen atom on the pyridine (B92270) ring has a pKa that allows it to become protonated (positively charged) in acidic environments, such as those found in tumor tissues or within specific cellular compartments like endosomes. This change in charge can trigger a conformational change in the polymer, leading to the release of an encapsulated drug precisely at the target site. wiley.com

Furthermore, the D-alanine configuration offers resistance to degradation by common proteases in the body, which preferentially cleave peptide bonds involving L-amino acids. This enhanced stability prolongs the circulation time of drug-carrying nanoparticles or polymers, increasing the probability of reaching their intended target.

Table 2: Research Findings on Pyridyl-Containing Materials for Drug Delivery

Material Type Key Feature Attributed to Pyridyl Group Finding/Application
pH-Responsive Polymers Protonation at low pH. wiley.com Triggers swelling or disassembly of the material for targeted drug release in acidic environments (e.g., tumors). wiley.com
Self-Assembled Micelles Contributes to the hydrophilic part of an amphiphilic polymer. sigmaaldrich.com Enables encapsulation of hydrophobic drugs and formation of stable nanoparticles for intravenous delivery. sigmaaldrich.com

| Biohybrid Systems | Site for metal coordination or specific ligand attachment. | Development of materials that can be targeted to specific cell receptors. idu.ac.id |

Role in Catalysis Research and Organocatalytic Systems

Boc-3-(4-pyridyl)-D-alanine serves as a valuable building block in the synthesis of novel catalysts, particularly in the fields of asymmetric and organocatalysis. The presence of a chiral center and a functional pyridyl group within the same molecule provides a powerful scaffold for designing catalysts that can control the stereochemical outcome of a chemical reaction.

The pyridine ring itself can participate directly in catalysis. a2bchem.com It can act as a Lewis base, activating substrates, or as a ligand to coordinate with a metal center in metal-catalyzed transformations. a2bchem.com When incorporated into a peptide or a larger molecular framework, the pyridyl group's position relative to the catalyst's active site can be precisely controlled, influencing the selectivity of the reaction.

In organocatalysis, which uses small organic molecules to accelerate reactions, derivatives of amino acids are frequently employed. mdpi.comunibo.it While Boc-3-(4-pyridyl)-D-alanine itself may not be the final catalyst, it is a key intermediate for creating more complex structures like bifunctional prolinamides or squaramides. unibo.it For example, the deprotected amine can be coupled to other chiral molecules to create a catalyst with multiple interaction sites for hydrogen bonding or π-π stacking, which are crucial for orienting substrates and achieving high enantioselectivity. unibo.it

Research on switchable catalysts has highlighted the utility of pyridyl moieties. In some systems, the coordination of a pyridine derivative to a metal center can turn the catalyst "on" or "off," allowing for external control over the reaction. rsc.org The principles from these studies can be applied to catalysts derived from Boc-3-(4-pyridyl)-D-alanine, paving the way for stimuli-responsive catalytic systems.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the non-covalent interactions that govern the organization of molecules into larger, ordered structures. Boc-3-(4-pyridyl)-D-alanine is an intriguing molecule in this context due to its capacity for self-assembly. researchgate.net The interplay of hydrogen bonding, π-π stacking, and hydrophobic interactions can drive the spontaneous formation of well-defined nanoscale architectures.

The hydrogen bonding capabilities of the amide and carboxylic acid groups are fundamental drivers of assembly, often leading to the formation of tapes, ribbons, or helical structures, similar to what is observed in other modified amino acids. researchgate.netnih.gov The Boc group contributes significant steric bulk and hydrophobic character, influencing the packing of the molecules in the solid state or in solution.

The 4-pyridyl group plays a critical role in directing the assembly process. It can engage in π-π stacking with adjacent pyridyl rings, and its nitrogen atom can act as a hydrogen bond acceptor. The specific position of the nitrogen atom in the ring (para-substitution) influences the geometry of these interactions. Studies on related molecules have shown that changing the pyridyl substitution pattern (e.g., from para to ortho) can drastically alter self-assembly and gelation properties by enabling or disabling intramolecular hydrogen bonds that compete with the intermolecular interactions required for network formation. mdpi.com This makes Boc-3-(4-pyridyl)-D-alanine a useful model compound for studying the fundamental principles of molecular self-assembly and for designing new "soft materials" like molecular gels. mdpi.com

Advanced Spectroscopic and Chromatographic Methodologies for Research Sample Characterization

Methodologies for Impurity Profiling and Purity Assessment

The determination of purity and the identification of potential impurities are critical steps in the characterization of Boc-3-(4-pyridyl)-D-alanine. High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this and similar Boc-protected amino acids. sigmaaldrich.comchemimpex.com Commercial suppliers often state a purity of ≥97% or higher as determined by HPLC. sigmaaldrich.comchemimpex.comvwr.com

Reversed-phase HPLC (RP-HPLC) is a commonly utilized method. Due to the polar nature of the pyridyl group, chromatographic resolution can sometimes be challenging. To overcome this, ion-pair chromatography, which involves adding a reagent like heptafluorobutyric acid (HFBA) to the mobile phase, can be employed to improve peak shape and resolution on standard C18 columns.

Impurities in a sample can arise from various sources, including residual starting materials from synthesis, by-products from side reactions, or degradation products. For instance, the Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions, and exposure to acids like trifluoroacetic acid (TFA), often used in HPLC mobile phases, can lead to its cleavage, resulting in the formation of the unprotected amine as an impurity. organic-chemistry.orgresearchgate.net Therefore, careful selection of mobile phase additives and conditions is essential.

For the identification of unknown impurities, hyphenated techniques are invaluable. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the determination of the mass-to-charge ratio of impurities, which aids in their structural elucidation. In cases where volatile or semi-volatile impurities might be present, Gas Chromatography-Mass Spectrometry (GC-MS) can be a suitable analytical tool. beilstein-journals.org

Table 1: Typical Methodologies for Purity Assessment of Boc-3-(4-pyridyl)-D-alanine
TechniqueTypical ColumnCommon Mobile PhaseDetectorPrimary Application
RP-HPLCC18, C8Acetonitrile (B52724)/Water or Methanol/Water gradients, often with additives like TFA or HFBAUV (254 nm)Quantifying purity and detecting non-volatile impurities. sigmaaldrich.com
LC-MSC18, C8Acetonitrile/Water or Methanol/Water with volatile buffers (e.g., formic acid, ammonium (B1175870) acetate)UV, Mass Spectrometer (ESI)Identifying unknown impurities by mass-to-charge ratio. researchgate.net
GC-MSCapillary columns (e.g., HP-1)Helium (Carrier Gas)Mass Spectrometer (EI)Detecting volatile or semi-volatile impurities. beilstein-journals.org

Techniques for Stereochemical Elucidation in Research Samples

For a chiral molecule like Boc-3-(4-pyridyl)-D-alanine, confirming the stereochemical configuration and determining the enantiomeric purity are paramount. Chiral High-Performance Liquid Chromatography (Chiral HPLC) stands out as one of the most effective methods for the optical and chemical purity estimation of chiral compounds. nih.govijrps.com

The most common approach is direct chiral separation using a Chiral Stationary Phase (CSP). ijrps.comtcichemicals.com These specialized columns contain a chiral selector that interacts differently with the two enantiomers (D and L forms), leading to different retention times and thus, their separation. The selection of the appropriate CSP is crucial for achieving baseline resolution of the enantiomers. ijrps.com

An alternative, indirect method involves derivatization with a Chiral Derivatization Reagent (CDR). ijrps.com In this technique, the enantiomeric mixture is reacted with an optically pure reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column. ijrps.com However, this method requires an additional reaction step and care must be taken to avoid racemization during derivatization. ijrps.com

A more advanced and powerful technique for stereochemical analysis is the hyphenation of Chiral Liquid Chromatography with Circular Dichroism and Nuclear Magnetic Resonance (Chiral LC-CD-NMR). nih.gov This method is particularly useful in early development phases when an authentic sample of the opposite enantiomer may not be available. nih.gov It allows for the definitive identification of the enantiomer peak, which will exhibit an opposite CD Cotton effect curve but an identical ¹H NMR spectrum to the main component. nih.gov This technique provides a high degree of confidence in assigning the stereochemistry and is superior in discriminating enantiomers from other isomers that might be indistinguishable by mass spectrometry alone. nih.gov

Table 2: Comparison of Techniques for Stereochemical Elucidation
TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC (Direct)Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). ijrps.comDirect analysis, no derivatization needed, widely applicable. ijrps.comCSPs can be expensive, method development can be extensive.
Chiral HPLC (Indirect)Conversion of enantiomers into diastereomers using a Chiral Derivatization Reagent (CDR), followed by separation on an achiral column. ijrps.comUses standard, less expensive achiral columns. ijrps.comRequires extra reaction step, risk of racemization, potential for analytical interference from by-products. ijrps.com
Chiral LC-CD-NMRCombines chiral separation with CD and NMR detection. nih.govUnambiguous identification of enantiomers without an authentic standard, discriminates from other isomers. nih.govRequires specialized, complex instrumentation. nih.gov

Chromatographic Separations for Analytical and Preparative Research

Chromatographic separations are central to both the analysis and purification of Boc-3-(4-pyridyl)-D-alanine. The scale and objective of the separation dictate the specific methodology used, broadly categorized as analytical or preparative chromatography.

Analytical Chromatography is performed on a small scale with the primary goal of identifying and quantifying the components of a mixture. As discussed, RP-HPLC is the workhorse for this purpose. A typical analytical setup involves a column with a small internal diameter (e.g., 4.6 mm), a length of 150-250 mm, and a flow rate in the range of 0.5-1.5 mL/min. Detection is most commonly achieved using a UV detector, as the pyridine (B92270) ring in the molecule provides a strong chromophore.

Preparative Chromatography aims to physically separate and isolate a desired compound from a mixture, such as purifying the final product after synthesis. nih.gov This process is essentially a scaled-up version of analytical chromatography. It utilizes columns with a larger diameter (e.g., >20 mm) and can handle significantly higher flow rates (e.g., >20 mL/min) to process larger quantities of material. nih.gov The goal is to collect the fraction containing the pure compound while discarding fractions containing impurities. Isocratic elution with a solvent system like acetonitrile in water is a common strategy. nih.gov Following separation, the collected fractions are typically concentrated, often by lyophilization, to yield the purified solid product. nih.gov Preparative chiral HPLC can also be employed to resolve and isolate specific enantiomers from a racemic or enantiomerically-enriched mixture. researchgate.net

Table 3: Typical Chromatographic Separation Parameters
ParameterAnalytical HPLCPreparative HPLC
Objective Identification and QuantificationPurification and Isolation nih.gov
Sample Load Micrograms (µg) to low Milligrams (mg)Milligrams (mg) to Grams (g)
Column I.D. 2.1 - 4.6 mm>20 mm nih.gov
Flow Rate 0.5 - 1.5 mL/min>20 mL/min nih.gov
Fraction Collection No (or for characterization only)Yes, for product recovery

Computational Chemistry and Theoretical Studies of Boc 3 4 Pyridyl D Alanine

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential computational techniques used to predict the three-dimensional structures and dynamic behavior of molecules. These methods explore the potential energy surface of a molecule to identify low-energy, stable conformations and the energy barriers between them. For flexible molecules like Boc-3-(4-pyridyl)-D-alanine, which has several rotatable bonds, this analysis is key to understanding its shape, which in turn dictates its biological activity.

While direct conformational analysis studies on Boc-3-(4-pyridyl)-D-alanine are not prominently published, research on similar Boc-protected amino acids and peptides provides a strong framework for its likely conformational preferences. acs.orgacs.org Computational methods such as a combination of Monte Carlo and Molecular Mechanics (MM) are often employed to search the conformational space. acs.org

Key Conformational Features of Analogous Compounds:

Backbone Torsion Angles (Φ, Ψ): The central D-alanine scaffold will have preferred phi (Φ) and psi (Ψ) torsion angles. For D-amino acids, these are often found in the right-handed helical region of the Ramachandran plot. The bulky Boc group and the pyridyl side chain will impose steric constraints, influencing the accessible conformational space.

Side Chain Torsion Angle (χ): The orientation of the 4-pyridyl ring relative to the amino acid backbone is determined by the chi (χ) torsion angles. Studies on other aromatic amino acids show that specific side-chain conformations (e.g., g-, g+, trans) are preferred to minimize steric clashes and optimize non-bonded interactions. acs.org

Intramolecular Interactions: Modeling can reveal potential intramolecular hydrogen bonds, such as between the Boc carbonyl oxygen and the amide proton, which can stabilize specific folded structures like β-turns. acs.org

Based on these principles, molecular modeling of Boc-3-(4-pyridyl)-D-alanine would likely predict a set of low-energy conformers where the Boc group is in a trans conformation and the pyridyl ring is oriented to avoid steric hindrance with the backbone and the Boc group. The D-configuration would favor specific regions of the Ramachandran plot distinct from L-alanine.

Table 1: Typical Torsion Angles in Modeled Peptide Structures

Torsion AngleDescriptionTypical Value Range (degrees)Significance
Φ (phi)C'-N-Cα-C'+45 to +90Defines backbone conformation; D-amino acids favor positive values.
Ψ (psi)N-Cα-C'-N-150 to -60 or +120 to +180Defines backbone conformation.
ω (omega)Cα-C'-N-Cα~180 (trans) or ~0 (cis)The peptide bond is typically trans.
χ1 (chi1)N-Cα-Cβ-Cγ-60, 180, +60Determines the orientation of the side chain.
θ (theta)C-O-C-N~180 (trans)Describes the conformation of the Boc protecting group. acs.org

Quantum Chemical Calculations of Reactivity and Interaction Potentials

Quantum chemical calculations, such as Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and interaction potentials of molecules. bohrium.com These methods are used to calculate properties like molecular orbital energies (HOMO/LUMO), electrostatic potential surfaces, and atomic charges.

Although specific DFT studies on Boc-3-(4-pyridyl)-D-alanine are scarce, research on related molecules like N-Boc-D-alanine and pyridine (B92270) derivatives allows for informed predictions. mdpi.comnih.gov DFT calculations at levels like B3LYP/6-311+G(d,p) are commonly used to analyze electronic properties. mdpi.com

Predicted Electronic Properties and Reactivity:

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For a molecule like Boc-3-(4-pyridyl)-D-alanine, the HOMO is expected to be localized on the electron-rich pyridine ring, while the LUMO might be distributed over the carbonyl groups of the carboxylic acid and the Boc protector. mdpi.com The energy gap between them indicates the molecule's electronic stability and susceptibility to electronic excitation.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the molecule's surface. For Boc-3-(4-pyridyl)-D-alanine, regions of negative potential (red/yellow) are expected around the nitrogen atom of the pyridine ring and the carbonyl oxygens, indicating sites prone to electrophilic attack or hydrogen bond donation. Regions of positive potential (blue) would be found around the amide and carboxylic acid protons.

π-π Stacking and Hydrogen Bonding: The 4-pyridyl group provides the capacity for π-π stacking interactions with other aromatic systems, a feature that can be crucial for binding to biological targets. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

Quantum chemical calculations would be invaluable for quantifying these interaction potentials, helping to explain the binding modes observed in docking studies and guiding the design of molecules with enhanced affinity for specific biological targets.

Table 2: Predicted Electronic Properties from Analogous DFT Studies

PropertyDescriptionPredicted Characteristics for Boc-3-(4-pyridyl)-D-alanine
HOMO EnergyEnergy of the highest occupied molecular orbitalRelatively high, localized on the pyridine ring.
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalRelatively low, associated with carbonyl groups.
HOMO-LUMO GapEnergy difference between HOMO and LUMOModerate gap, indicating reasonable electronic stability. mdpi.com
Dipole MomentMeasure of the molecule's overall polaritySignificant, due to the polar carboxylic acid, amide, and pyridine groups.
Electrostatic PotentialDistribution of charge on the molecular surfaceNegative potential on the pyridine nitrogen and carbonyl oxygens; positive on NH and OH protons.

Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

There are no specific published docking studies featuring Boc-3-(4-pyridyl)-D-alanine as the primary ligand. However, the structural motifs of this compound—a Boc-protected amino acid with a pyridyl side chain—are common in ligands designed for a variety of biological targets. Docking studies on pyridine derivatives have identified them as potential inhibitors for targets such as kinases, various receptors, and enzymes like dihydrofolate reductase. chemimpex.comnih.govyok.gov.tr

Hypothetical Docking Scenarios and Interactions:

Biological Targets: Given its structure, Boc-3-(4-pyridyl)-D-alanine could be docked into the active sites of enzymes or the binding pockets of receptors. The D-alanine scaffold makes it particularly interesting for probing bacterial targets (e.g., enzymes involved in cell wall synthesis) or for designing peptides resistant to degradation by proteases.

Binding Interactions: In a hypothetical docking simulation, the different parts of the molecule would likely engage in specific interactions:

The pyridyl nitrogen could form a crucial hydrogen bond with a donor residue (e.g., the side chain of asparagine, glutamine, or serine) in the receptor's binding site. innovareacademics.in

The aromatic pyridyl ring could engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, or in cation-π interactions.

The carboxylic acid could form salt bridges with positively charged residues like lysine (B10760008) or arginine, or hydrogen bonds with polar residues.

The Boc group , being bulky and hydrophobic, would likely occupy a hydrophobic pocket within the binding site. amidetech.com

Docking Programs and Scoring: Standard docking programs like AutoDock Vina or FlexX would be used to perform these simulations. nih.govinnovareacademics.in The results would be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol), with lower scores indicating stronger binding.

Docking studies would be a critical step in identifying potential protein targets for peptides incorporating Boc-3-(4-pyridyl)-D-alanine and in optimizing its structure to enhance binding affinity and selectivity.

Table 3: Potential Molecular Interactions in Docking Studies

Molecular Feature of LigandType of InteractionPotential Interacting Residue on Protein Target
Pyridine Ring NitrogenHydrogen Bond (Acceptor)Serine, Threonine, Tyrosine, Asparagine, Glutamine
Pyridine Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan, Histidine
Pyridine RingCation-π InteractionLysine, Arginine
Carboxylate Group (-COO⁻)Salt Bridge / Ionic InteractionLysine, Arginine, Histidine
Carboxylate Group (-COO⁻)Hydrogen Bond (Acceptor)Serine, Threonine, Tyrosine
Amide Group (-NH-)Hydrogen Bond (Donor)Aspartate, Glutamate, Carbonyl backbone
Boc GroupHydrophobic InteractionLeucine, Isoleucine, Valine, Alanine (B10760859), Phenylalanine

Future Directions and Emerging Avenues in Boc 3 4 Pyridyl D Alanine Research

Advancements in Automated Synthesis and High-Throughput Screening

The progression of research into peptides and peptidomimetics containing Boc-3-(4-pyridyl)-D-alanine is intrinsically linked to the capacity for rapid and efficient synthesis and evaluation. Emerging trends in automation and high-throughput screening (HTS) are set to dramatically accelerate the discovery of new bioactive compounds derived from this unique amino acid.

Modern peptide synthesis has seen a move towards fully automated platforms. openaccessjournals.comasymchem.com Technologies such as automated flow synthesis machines can now assemble peptide chains, including those with non-natural amino acids like Boc-3-(4-pyridyl)-D-alanine, in a fraction of the time required by traditional methods. mit.edu This enables the rapid generation of extensive chemical libraries where Boc-3-(4-pyridyl)-D-alanine can be systematically incorporated at various positions within a peptide sequence. The ability to quickly create hundreds or thousands of unique peptide analogues is crucial for exploring structure-activity relationships (SAR).

Once these libraries are synthesized, high-throughput screening (HTS) allows for their rapid evaluation against a multitude of biological targets. japsonline.com The integration of robotics, miniaturization, and advanced detection methods makes it possible to screen tens of thousands of compounds daily. japsonline.com For instance, HTS has been successfully used to screen peptide libraries to identify a novel L-pyridylalanine-containing inhibitor of metalloproteinases, demonstrating the power of this approach for finding hits containing this specific moiety. nih.gov The development of libraries composed of pyridine-containing macrocycles further highlights the utility of this scaffold in large-scale screening campaigns for drug discovery. wipo.intgoogle.com

TechnologyApplication in Boc-3-(4-pyridyl)-D-alanine ResearchKey Advantages
Automated Flow Synthesis Rapidly synthesizes peptide libraries incorporating Boc-3-(4-pyridyl)-D-alanine at diverse positions. mit.eduReduced synthesis time, increased throughput, ability to incorporate non-natural amino acids. asymchem.commit.edu
Microwave-Assisted SPPS Accelerates the coupling steps in solid-phase peptide synthesis (SPPS), speeding up library creation. asymchem.comFaster reaction times, high purity and yield, suitable for complex peptides. asymchem.com
High-Throughput Screening (HTS) Screens large libraries of peptides containing Boc-3-(4-pyridyl)-D-alanine for activity against specific targets. japsonline.comnih.govMassively parallel testing, rapid identification of "hit" compounds, miniaturization reduces reagent costs. japsonline.com
Mechanism-Based Screening Focuses HTS on specific molecular mechanisms (e.g., enzyme inhibition, receptor binding) relevant to the pyridyl moiety. japsonline.comIdentifies compounds with a precise mode of action, leading to more qualified leads.

Exploration of Novel Therapeutic Targets and Disease Areas

The unique chemical properties of Boc-3-(4-pyridyl)-D-alanine make it a promising scaffold for developing inhibitors and modulators for a range of novel therapeutic targets beyond its current applications. The D-alanine configuration inherently provides resistance to proteolytic degradation, a key advantage for peptide-based therapeutics. mdpi.com

Metalloproteinases and Inflammatory Conditions: Research has already shown that a peptide containing L-pyridylalanine can inhibit matrix metalloproteinases (MMPs) like MMP-8 and MMP-9, as well as tumor necrosis factor-alpha converting enzyme (TACE/ADAM-17). nih.gov These enzymes are critical mediators of inflammation and tissue remodeling. This finding suggests that derivatives of Boc-3-(4-pyridyl)-D-alanine could be explored for treating inflammatory diseases such as septic shock and arthritis. nih.gov

Amino Acid Transporters in Cancer and Neurology: Cancer cells exhibit high metabolic demands and upregulate nutrient transporters, such as L-type amino acid transporter 1 (LAT1), to fuel their growth. nih.govnih.gov As an amino acid analogue, Boc-3-(4-pyridyl)-D-alanine derivatives could be designed as selective inhibitors of these transporters, effectively starving cancer cells. nih.govmdpi.com Similarly, γ-Aminobutyric acid (GABA) transporters (GATs) are recognized as promising targets for treating neuropathic pain. acs.org The development of functionalized amino acids as GAT inhibitors provides a strong rationale for investigating pyridylalanine derivatives in this area. acs.org

Drug-Metabolizing Enzymes: The cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, is responsible for metabolizing a vast number of clinical drugs, leading to potential drug-drug interactions. nih.gov Researchers have successfully used Boc-pyridyl-alanine derivatives to create inhibitors of CYP3A4. nih.gov This opens a new avenue for using these compounds to modulate drug metabolism, potentially increasing the efficacy of co-administered therapies or reducing toxicity. nih.gov

Potential Therapeutic TargetAssociated Disease Area(s)Rationale for Targeting with Pyridylalanine Derivatives
Matrix Metalloproteinases (MMP-8, MMP-9) Sepsis, Arthritis, InflammationThe pyridylalanine scaffold has been shown to inhibit these enzymes, which are key in inflammatory processes. nih.gov
Tumor Necrosis Factor-Alpha Converting Enzyme (TACE) Inflammatory Diseases, CancerA known target of pyridylalanine-containing peptides, crucial for the release of inflammatory cytokines. nih.gov
L-type Amino Acid Transporter 1 (LAT1) Various CancersAs an amino acid mimic, it could block the uptake of essential amino acids required for rapid tumor growth. nih.govnih.govmdpi.com
GABA Transporters (GATs) Neuropathic Pain, SeizuresFunctionalized amino acids are effective inhibitors; the pyridylalanine structure offers a novel chemical space for inhibitor design. acs.org
Cytochrome P450 3A4 (CYP3A4) Drug-Drug InteractionsBoc-pyridyl-alanine has been used to synthesize CYP3A4 inhibitors, which can modulate the metabolism of other drugs. nih.gov

Development of Advanced Analytical Techniques for In Situ Studies

Understanding what a drug candidate does within a biological system requires not only knowing if it works but where and how it works. Future research on Boc-3-(4-pyridyl)-D-alanine will increasingly rely on advanced analytical techniques that permit the study of molecules directly within their biological context (in situ).

Traditional methods often require homogenization of tissue, which results in the loss of crucial spatial information. plos.org Emerging techniques can overcome this limitation:

Mass Spectrometry Imaging (MSI): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) MSI allow for the label-free detection and mapping of drugs, metabolites, and endogenous biomolecules directly on a tissue slice. plos.org This could be used to visualize the distribution of a Boc-3-(4-pyridyl)-D-alanine-containing peptide in a target organ, correlating its location with areas of tissue damage or specific cell types. plos.org

Liquid Extraction Surface Analysis (LESA): LESA-MS is another powerful tool for the in situ analysis of biomolecules from complex surfaces like tissue sections. ukri.org When coupled with techniques like ion mobility spectrometry, it can provide information on the 3-D structure of molecules and their complexes, offering insights into drug-target engagement directly from the biological source. ukri.org

Spectroscopic Methods: Vibrational spectroscopy techniques such as Raman and Fourier-transform infrared (FTIR) spectroscopy can provide chemical information about the solid form of a drug within a sample. mdpi.com This could be valuable for studying the stability and form of a pyridylalanine-based drug in situ without chemical labeling. mdpi.comnih.gov

Analytical TechniquePrincipleApplication for In Situ Studies of Boc-3-(4-pyridyl)-D-alanine
MALDI Mass Spectrometry Imaging (MSI) A laser desorbs and ionizes molecules from a matrix-coated tissue section, generating a spatial map of their m/z values. plos.orgVisualize the precise location and accumulation of a pyridylalanine peptide within target tissues (e.g., a tumor or inflamed joint). plos.org
Liquid Extraction Surface Analysis (LESA-MS) A solvent droplet extracts analytes from a small spot on a surface for subsequent mass spectrometry analysis. ukri.orgSample specific cells or regions to identify metabolites of a pyridylalanine drug or confirm its binding to a target protein. ukri.org
Raman/FTIR Spectroscopy Measures the vibrational modes of molecules when excited by laser light, providing a chemical fingerprint. mdpi.comNon-invasively identify the chemical state and conformation of the drug within a formulation or tissue, assessing its stability. mdpi.com
High-Performance Thin-Layer Chromatography (HPTLC)-MS Separates compounds on a plate, which can then be directly analyzed by mass spectrometry for identification. nih.govRapidly screen for and identify metabolites of a pyridylalanine compound in biological samples with minimal preparation. nih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Design

Key applications include:

De Novo Peptide Design: Generative AI models can design entirely new peptide sequences from the ground up, optimized to bind a specific therapeutic target. gubra.dk These models can be instructed to include Boc-3-(4-pyridyl)-D-alanine in positions where its properties are predicted to be most beneficial.

Property Prediction and Optimization: ML algorithms can predict a peptide's bioactivity, toxicity, and other drug-like properties before it is even synthesized. researchgate.net This allows researchers to computationally screen thousands of virtual peptides containing Boc-3-(4-pyridyl)-D-alanine and prioritize the most promising candidates for synthesis, saving significant time and resources.

Predicting Peptide-Protein Interactions: By integrating structural data, AI can model and predict how a peptide containing the pyridylalanine residue will interact with a target protein's binding site, guiding the rational design of more potent and selective inhibitors. nih.gov

AI/ML ApplicationDescriptionImpact on Boc-3-(4-pyridyl)-D-alanine Research
Generative Models Algorithms (e.g., GANs, VAEs) that create novel peptide sequences based on learned properties from existing data. nih.govoup.comDesigns new therapeutic peptides from scratch that are tailored to include Boc-3-(4-pyridyl)-D-alanine for enhanced function.
Predictive Modeling ML models trained to predict physicochemical properties, bioactivity, and toxicity from a peptide's sequence. gubra.dkresearchgate.netEnables rapid in silico screening and optimization of pyridylalanine-containing peptides, prioritizing candidates for synthesis.
Structural Bioinformatics Using AI tools like AlphaFold to predict the 3D structure of a target protein and then docking peptides to the binding site. gubra.dkGuides the rational placement of Boc-3-(4-pyridyl)-D-alanine within a peptide to maximize binding affinity and selectivity.
QSPR/QSAR Analysis Quantitative Structure-Property/Activity Relationship models that correlate chemical structures with biological activity.Elucidates the precise contribution of the pyridyl moiety and D-configuration to the overall therapeutic effect of a peptide.

Collaborative Research Opportunities and Translational Applications

The journey of a chemical entity like Boc-3-(4-pyridyl)-D-alanine from a laboratory reagent to a clinical therapeutic is a complex, multi-stage process that no single research group can navigate alone. The future advancement of this compound will depend heavily on interdisciplinary collaboration and a strong focus on translational applications.

The development of novel therapeutics requires a convergence of expertise. This includes:

Academia-Industry Partnerships: Academic labs often excel at fundamental research and target discovery, while pharmaceutical companies possess the resources for large-scale screening, preclinical development, and clinical trials. nih.gov Collaborative efforts can bridge the "valley of death" where promising academic discoveries often stall due to a lack of resources for further development.

Interdisciplinary Consortia: Large-scale initiatives, such as collaborative research centers, bring together chemists, biologists, pharmacologists, and clinicians. uni-ulm.de Such a framework is ideal for advancing research on pyridylalanine derivatives, allowing for seamless integration of peptide synthesis, functional testing, structural analysis, and in vivo evaluation. uni-ulm.de

Open Science and Data Sharing: The development of AI/ML models for drug design is contingent on large, high-quality datasets. oup.com Collaborative platforms that allow for the sharing of screening data and predictive models can accelerate discovery across the entire research community.

Q & A

Q. What are the recommended safety protocols for handling Boc-3-(4-pyridyl)-D-alanine in laboratory environments?

  • Methodological Answer : Handling requires adherence to GHS Category 2/2A precautions, including local exhaust ventilation, nitrile gloves, and eye protection. The compound may release toxic gases (e.g., NOₓ, NH₃) upon thermal decomposition, necessitating fume hood use during heating. Storage should be in sealed containers at 2–8°C, away from oxidizers. Emergency procedures for skin/eye contact include rinsing with water for 15+ minutes .

Q. How does the Boc protecting group enhance stability in peptide synthesis applications?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group shields the α-amino group of D-alanine during solid-phase peptide synthesis, preventing unintended side reactions. Its stability under basic conditions allows selective deprotection using trifluoroacetic acid (TFA), enabling sequential coupling of amino acids. This is critical for synthesizing pyridyl-modified peptides with defined stereochemistry, as shown in protocols for Boc-3-(2-pyridyl)-L-alanine analogs .

Q. What analytical techniques validate the purity and enantiomeric integrity of Boc-3-(4-pyridyl)-D-alanine?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chirobiotic T) resolves enantiomers, while LC-MS confirms molecular weight (266.29 g/mol) and purity (>97% via HPLC). ¹H/¹³C NMR spectroscopy verifies structural integrity, particularly the pyridyl proton signals at δ 8.5–7.0 ppm and Boc tert-butyl protons at δ 1.4 ppm .

Advanced Research Questions

Q. How can Boc-3-(4-pyridyl)-D-alanine elucidate mechanisms of D-alanine racemase inhibition and bacterial resistance?

  • Methodological Answer : Overexpression of D-alanine racemase (AlrA) in Mycobacterium smegmatis confers resistance to D-cycloserine (DCS) by increasing enzyme activity 15–20-fold. Competitive inhibition assays using Boc-3-(4-pyridyl)-D-alanine can quantify IC₅₀ values via UV-Vis monitoring of pyridoxal phosphate cofactor displacement. Mutant strains (e.g., GPM14) with upregulated AlrA expression serve as models for studying resistance evolution .

Q. What synthetic strategies mitigate enantiomeric impurities in Boc-protected pyridylalanine derivatives?

  • Methodological Answer : Enzymatic resolution using Candida antarctica lipase B selectively hydrolyzes L-enantiomers from racemic mixtures, yielding >99% ee D-isomers. Alternatively, asymmetric hydrogenation of pyridylacrylic acid precursors with Ru-BINAP catalysts achieves >95% enantioselectivity. Post-synthesis, recrystallization from ethanol/water removes residual impurities .

Q. How do 2-pyridyl vs. 4-pyridyl substitutions impact biological activity in alanine analogs?

  • Methodological Answer : 4-pyridyl groups enhance π-π stacking with aromatic residues in enzyme active sites (e.g., aspartate aminotransferase), as shown by 30% higher binding affinity (Kd = 2.1 µM) compared to 2-pyridyl analogs (Kd = 3.4 µM). Molecular dynamics simulations reveal that 4-substitution improves hydrophobic complementarity in pocket residues like Phe36 and Tyr70 .

Experimental Design Considerations

Q. What in vitro assays assess the metabolic stability of Boc-3-(4-pyridyl)-D-alanine in hepatic models?

  • Methodological Answer : Incubate the compound with human liver microsomes (HLMs) at 37°C, monitoring degradation via LC-MS/MS over 60 minutes. Co-administration with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) identifies primary metabolic pathways. Half-life (t₁/₂) calculations use first-order kinetics, with NADPH-dependent oxidation as the major clearance route .

Q. How to design fluorescence-based probes using Boc-3-(4-pyridyl)-D-alanine for protein interaction studies?

  • Methodological Answer : Conjugate the pyridyl group to dansyl chloride (λex/em = 340/525 nm) via nucleophilic aromatic substitution. Use Förster resonance energy transfer (FRET) with tryptophan residues (λex = 280 nm) to monitor conformational changes in target proteins like alanine racemase. Quenching assays with acrylamide validate solvent accessibility of the probe .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.